molecular formula C6H11N3 B1344988 2-(1H-pyrazol-1-yl)propan-1-amine CAS No. 1172384-23-4

2-(1H-pyrazol-1-yl)propan-1-amine

Cat. No. B1344988
M. Wt: 125.17 g/mol
InChI Key: GQZZHLYLVWFBAY-UHFFFAOYSA-N
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Description

The compound "2-(1H-pyrazol-1-yl)propan-1-amine" is a derivative of the 1H-pyrazole moiety, which is a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2 of the ring. This structure is known for its prevalence in various chemical reactions and its ability to form a wide range of compounds with potential biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through multicomponent domino reactions, as demonstrated in the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines, which involves the creation of multiple bonds and the formation of two rings . Another example is the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, which was obtained by reacting 1H-pyrazole with 1-phenylprop-2-yn-1-one using solid Al2O3 at room temperature . These methods highlight the versatility of pyrazole derivatives in forming densely functionalized compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction, revealing its orthorhombic crystallographic symmetry . Similarly, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was elucidated through single-crystal X-ray diffraction and Hirshfeld surface analysis .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, leading to the formation of new compounds with potential pharmacological activities. For example, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involves the crucial presence of a basic amine group and the right substituents on the pyrazole ring . Additionally, the reactions of cyclic oxalyl compounds with hydrazines or hydrazones can lead to the synthesis of pyrazolo[3,4-d]pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling behavior and a significant difference between melting and solidification points . The photoluminescence properties of these compounds can also change upon complexation or aggregation, as observed in the ZnCl2 complex of the ligand, which showed increased emission intensity and a bathochromic shift .

Scientific Research Applications

Organic Chemistry

  • Application : Rhodium(III)-Catalyzed C–H Functionalization
  • Method : This involves a Rhodium(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
  • Results : This method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Medicinal Chemistry

  • Application : Synthesis of Bioactive Chemicals
  • Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Antileishmanial Research

  • Application : Antipromastigote Activity
  • Method : A molecular simulation study was performed .
  • Results : The study justified the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Cancer Research

  • Application : Growth Inhibition in PC-3 Cells
  • Method : The method of application or experimental procedures is not specified in the source .
  • Results : The pyrazole core favored improved growth inhibition in PC-3 cells .

Safety And Hazards

The safety information for “2-(1H-pyrazol-1-yl)propan-1-amine” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-pyrazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZZHLYLVWFBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649476
Record name 2-(1H-Pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)propan-1-amine

CAS RN

1172384-23-4
Record name 2-(1H-Pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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